molecular formula C10H19BrO B1664055 2-Bromo-1-decanal CAS No. 93245-72-8

2-Bromo-1-decanal

Cat. No.: B1664055
CAS No.: 93245-72-8
M. Wt: 235.16 g/mol
InChI Key: QWDJPQPEHINZPS-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-decanal is a specialized biochemical tool recognized in research for its role as an affinity labeling probe. It has been used to investigate the structure and function of bacterial luciferase from Vibrio harveyi , specifically targeting the enzyme's aliphatic aldehyde binding site . Studies show that this compound inactivates luciferase by following apparent first-order kinetics, a process that involves the initial formation of a noncovalent complex with the enzyme before forming a covalent bond . The inactivation mechanism involves the specific modification of a cysteinyl residue located at the aldehyde site on the enzyme's alpha subunit, which is near the alpha-beta subunit interface . The presence of a substrate like decanal can markedly retard this inactivation, demonstrating the probe's specificity . This covalent modification correlates with the incorporation of approximately 1.2 molecules of the probe per luciferase alpha-beta dimer and the loss of nearly one cysteinyl residue, providing evidence for an essential sulfhydryl group at the active site . Consequently, this compound is a critical compound for studying enzyme mechanisms and active site architecture. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93245-72-8

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

2-bromodecanal

InChI

InChI=1S/C10H19BrO/c1-2-3-4-5-6-7-8-10(11)9-12/h9-10H,2-8H2,1H3

InChI Key

QWDJPQPEHINZPS-SNVBAGLBSA-N

SMILES

CCCCCCCCC(C=O)Br

Canonical SMILES

CCCCCCCCC(C=O)Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-Bromo-1-decanal;  2-Bromo(1-14C)-1-decanal;  Decanal-1-14C, 2-bromo-, (R)-.

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 1 Decanal

Direct Halogenation Strategies for Alpha-Bromo Aldehydes

Direct bromination at the α-carbon of an aldehyde offers the most straightforward route to compounds like 2-bromo-1-decanal. This approach leverages the reactivity of the enol or enolate form of the aldehyde.

Acid-Catalyzed Alpha-Bromination of Aliphatic Aldehydes

The acid-catalyzed α-halogenation of aldehydes and ketones is a fundamental reaction in organic synthesis. libretexts.orgpressbooks.pub The reaction proceeds through the formation of an enol intermediate, which is the active nucleophile. masterorganicchemistry.com For an aliphatic aldehyde like 1-decanal, the process is initiated by the protonation of the carbonyl oxygen by an acid catalyst, which enhances the rate of tautomerization to the corresponding enol. libretexts.orgmasterorganicchemistry.com

The mechanism involves the following key steps:

Protonation of the carbonyl oxygen.

Rate-determining deprotonation at the α-carbon to form the enol. libretexts.org

The electron-rich double bond of the enol attacks an electrophilic bromine source (e.g., Br₂). masterorganicchemistry.com

Deprotonation of the resulting oxonium ion regenerates the carbonyl group and the acid catalyst, yielding the α-bromo aldehyde product. libretexts.org

A common solvent and acid catalyst for this reaction is acetic acid, often used with molecular bromine (Br₂). libretexts.orgpressbooks.pub A key feature of the acid-catalyzed method is that the reaction tends to stop after a single halogenation. The introduction of the electron-withdrawing bromine atom destabilizes the enol intermediate, making the formation of a second enol less favorable and thus preventing di-bromination. youtube.com Kinetic studies have confirmed that the rate of halogenation is dependent on the concentration of the aldehyde and the acid catalyst but is independent of the halogen concentration, supporting the assertion that enol formation is the rate-limiting step. pressbooks.pub

Bromination of 1-Decanal using Selective Brominating Agents

While molecular bromine is effective, its handling can be hazardous. Consequently, a variety of selective brominating agents have been developed, which are often solids and easier to manage. N-bromo compounds are particularly useful for selectively brominating positions activated by adjacent functional groups, such as the α-position of carbonyls. manac-inc.co.jp

For the α-bromination of 1-decanal, N-Bromosuccinimide (NBS) is a commonly employed reagent. masterorganicchemistry.com NBS is a convenient source of electrophilic bromine and is often used in conjunction with a radical initiator or an acid catalyst. The reaction mechanism is similar to that of acid-catalyzed bromination, where the enol form of 1-decanal attacks the bromine atom of NBS.

Other N-bromo compounds, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) , also serve as effective and selective brominating agents. manac-inc.co.jp These reagents offer advantages in controlling the stoichiometry of the reaction and can sometimes minimize the formation of byproducts that may arise from using elemental bromine. manac-inc.co.jp The choice of brominating agent can be critical for achieving high selectivity and yield, especially in complex molecules where multiple reactive sites exist. reddit.com

Functional Group Interconversion Pathways

An alternative to direct bromination of the aldehyde is to introduce the bromine atom at an earlier stage and then convert a different functional group into the desired aldehyde. This multi-step approach can offer better control and selectivity.

Oxidation of Alpha-Bromo Alcohols

This pathway involves the synthesis of the corresponding α-bromo alcohol, 2-bromo-1-decanol, followed by its oxidation to the target aldehyde, this compound.

The oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. However, the presence of the α-bromo substituent requires careful selection of the oxidant to avoid over-oxidation to the carboxylic acid or other side reactions. Traditional reagents based on chromium, such as Pyridinium chlorochromate (PCC), or manganese are capable of this transformation. However, these methods often require stoichiometric amounts of heavy metal reagents, which pose environmental and disposal challenges.

Another approach involves Swern oxidation or related methods using dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride or trifluoroacetic anhydride (B1165640). These methods are generally mild and can be effective for sensitive substrates, but they can produce odorous byproducts.

Modern synthetic chemistry favors catalytic methods that are milder, more selective, and environmentally benign. The oxidation mediated by the stable nitroxide radical 2,2,6,6-tetramethylpiperidine-1-yl)oxyl (TEMPO) has emerged as a powerful tool for the selective oxidation of primary alcohols to aldehydes. nih.gov

The catalytic cycle for TEMPO-mediated oxidation involves the following general steps:

The TEMPO radical is oxidized to the active oxidant, the N-oxoammonium ion.

The N-oxoammonium ion oxidizes the alcohol (e.g., 2-bromo-1-decanol) to the corresponding aldehyde (this compound). In this process, the N-oxoammonium ion is reduced to the hydroxylamine (B1172632) form.

A stoichiometric co-oxidant regenerates the TEMPO radical from the hydroxylamine, allowing the catalytic cycle to continue. nih.gov

A common and practical set of conditions, known as the Anelli oxidation, uses sodium hypochlorite (B82951) (NaOCl) as the stoichiometric oxidant in a biphasic system with catalytic TEMPO and potassium bromide (KBr). windows.net This protocol is highly efficient for converting primary alcohols to aldehydes without significant over-oxidation. windows.netorganic-chemistry.org A patent describes a similar TEMPO-catalyzed oxidation of 2-bromo-1,3-propanediol (B122426) to 2-bromomalondialdehyde using sodium hypochlorite, demonstrating the applicability of this method to bromo-alcohols. google.com The reaction conditions are mild, typically running at low temperatures (e.g., -10 to 0 °C), which is advantageous for potentially unstable products like α-bromo aldehydes. google.com

Recent advancements include electrochemical methods where the TEMPO catalyst is regenerated anodically, offering a greener alternative by replacing chemical oxidants with electrons. nih.gov

Grignard Reagent-Mediated Syntheses involving Bromoalkyl Precursors and Aldehydes

The synthesis of α-bromo aldehydes through Grignard reagent-mediated reactions represents a classic organometallic approach. Grignard reagents (R-MgX) are powerful nucleophiles that readily react with electrophiles. masterorganicchemistry.com In the context of synthesizing this compound, this can be approached by reacting an appropriate Grignard reagent with an aldehyde in the presence of an electrophilic bromine source.

One strategy involves the reaction of a ketone's enolate form with a brominating agent. While not a direct Grignard reaction with an aldehyde for α-bromination, a related method uses a Grignard reagent (RMgX) or magnesium bromide in conjunction with trifluoromethanesulfonic anhydride to achieve the direct α-bromination of ketones. nih.gov This proceeds under mild conditions and produces α-bromo ketones in moderate to good yields. nih.gov Adapting this to an aldehyde like decanal (B1670006) would involve the formation of a magnesium enolate, which is then brominated.

Alternatively, a Grignard reagent can add to a carbonyl group to form an alcohol. masterorganicchemistry.comyoutube.com For the synthesis of a bromo-aldehyde, a more complex, multi-step pathway would be required, or the use of a protected cyanohydrin, which is outside the direct scope of this section. A more direct, though less common, approach involves the reaction of a Grignard reagent with a 2-bromo-substituted electrophile. However, the high reactivity of Grignard reagents often leads to side reactions. It is noteworthy that while Grignard reagents are extensively used to react with aldehydes and ketones to form alcohols, their direct application for the α-bromination of aldehydes is less straightforward than for ketones due to the aldehyde's susceptibility to side reactions like reduction and enolization. nih.gov

Catalytic Approaches to Alpha-Brominated Carbonyl Compounds

Catalytic methods provide efficient and often milder alternatives to stoichiometric reagents for the synthesis of α-brominated carbonyl compounds.

Copper(II) Bromide Mediated Oxidation of Acylated Enols

Copper(II) bromide (CuBr₂) serves as an effective reagent for the α-bromination of carbonyl compounds. One convenient method involves the oxidative transformation of enol acetates into α,β-unsaturated ketones, a process that proceeds through an α-bromo intermediate. durham.ac.ukdntb.gov.ua This system utilizes a copper redox cycle for an α-bromination followed by elimination. durham.ac.uk

The general mechanism involves two equivalents of CuBr₂. durham.ac.uk First, the enol acetate (B1210297) of the parent carbonyl compound is formed. This substrate then reacts with CuBr₂ to form a transient α-bromo intermediate. durham.ac.uk For the synthesis of this compound, decanal would first be converted to its enol acetate. Treatment with CuBr₂ would then yield the desired this compound. This method avoids the direct use of elemental bromine and often proceeds under mild conditions. durham.ac.uk

Table 1: Copper(II) Bromide Mediated Synthesis

Feature Description
Reagent Copper(II) Bromide (CuBr₂)
Substrate Acylated Enol (e.g., enol acetate of decanal)
Key Intermediate Transient α-bromo species durham.ac.uk

| Advantage | Avoids direct use of hazardous elemental bromine |

Bimetallic Catalysis in the Synthesis of Alpha-Bromo-Alpha,Beta-Unsaturated Aldehyde Analogues from Propargylic Alcohols

A highly efficient method for synthesizing α-bromo-α,β-unsaturated aldehydes involves the use of a gold and molybdenum bimetallic catalytic system. organic-chemistry.orgacs.orgnih.gov This reaction directly converts propargylic alcohols into the target compounds under mild conditions. acs.orgacs.org

The catalytic system typically consists of Ph₃PAuNTf₂ and MoO₂(acac)₂, with Ph₃PO often added to suppress the formation of undesired enal byproducts. organic-chemistry.orgacs.org This approach is notable for its low catalyst loadings, mild reaction conditions, and often good to excellent diastereoselectivity, favoring the Z-isomer. acs.orgnih.govacs.org This method circumvents the need to pre-form acetate derivatives of the propargylic alcohols, broadening the substrate scope compared to earlier methods. acs.orgnih.gov The reaction is believed to proceed through a Meyer-Schuster-like rearrangement. acs.org

Table 2: Bimetallic Catalysis for α-Bromo-α,β-Unsaturated Aldehydes

Parameter Details
Catalyst System Ph₃PAuNTf₂ and MoO₂(acac)₂ organic-chemistry.orgacs.org
Additive Ph₃PO (to improve selectivity) organic-chemistry.org
Substrate Propargylic Alcohols nih.gov
Product α-Bromo-α,β-unsaturated aldehydes/ketones

| Key Features | Mild conditions, low catalyst loading, high efficiency, good Z-selectivity acs.orgacs.org |

Stereoselective Synthesis of this compound and its Enantiomeric Derivatives

Controlling the stereochemistry at the α-carbon is crucial for the synthesis of chiral molecules. Both chiral auxiliaries and asymmetric catalysis are employed to achieve high enantioselectivity in the α-bromination of aldehydes.

Chiral Auxiliaries and Catalytic Asymmetric Induction in Alpha-Bromination

Asymmetric α-bromination of aldehydes can be achieved with high enantioselectivity using organocatalysis. nih.gov Chiral secondary amines, such as C₂-symmetric diphenylpyrrolidine, have been shown to catalyze the reaction between aldehydes and a bromine source (e.g., NBS) to afford α-brominated aldehydes in good yields and with high enantiomeric excess (up to 96% ee). nih.gov The mechanism involves the formation of a chiral enamine intermediate from the aldehyde and the catalyst, which then reacts stereoselectively with the electrophilic bromine source. researchgate.net

Another powerful strategy is the use of a chiral auxiliary. wikipedia.org In this approach, an achiral aldehyde is temporarily converted into a chiral substrate by attaching a chiral molecule (the auxiliary). This auxiliary then directs the bromination to one face of the enolate or enamine intermediate, inducing asymmetry. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched α-bromoaldehyde. Evans' oxazolidinones are a well-known class of auxiliaries used to control the stereochemistry of reactions at the α-position of carbonyl compounds. wikipedia.org

Table 3: Enantioselective α-Bromination of Aldehydes

Method Catalyst / Auxiliary Typical Enantiomeric Excess (ee) Reference
Organocatalysis C₂-Symmetric Diphenylpyrrolidine Up to 96% nih.gov

Control of Diastereoselectivity in Alpha-Halo Aldehyde Synthesis

Diastereoselectivity becomes important when a new stereocenter is created in a molecule that already contains one or more stereocenters. The bimetallic catalysis of propargylic alcohols mentioned previously is noted for producing α-bromo-α,β-unsaturated aldehydes with good to excellent diastereoselectivity, primarily controlling the geometry of the resulting double bond (E/Z selectivity). acs.orgacs.org

In reactions that create adjacent stereocenters, such as the addition of an α-bromo enolate to another aldehyde (an aldol-type reaction), the diastereoselectivity can be controlled by several factors. The choice of metal cation (e.g., boron, titanium, zinc) in the enolate can influence the transition state geometry through chelation, leading to a preference for either syn or anti diastereomers. msu.edu Furthermore, the stereochemistry of the catalyst in asymmetric reactions can determine the relative configuration of the product, sometimes overriding the inherent preference of the substrate. nih.gov In some intramolecular reactions, the diastereoselectivity can be unexpectedly reversed by the presence of a suitably positioned functional group elsewhere in the molecule that interacts with the reaction center. nih.gov

Reactivity and Mechanistic Investigations of 2 Bromo 1 Decanal

Reactivity at the Alpha-Position and Aldehyde Moiety

The presence of a bromine atom on the carbon adjacent to the carbonyl group significantly influences the molecule's reactivity. The electron-withdrawing nature of both the bromine and the carbonyl oxygen creates distinct reactive sites within the molecule.

The carbonyl group (C=O) in aldehydes is highly polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. savemyexams.com This makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. savemyexams.commasterorganicchemistry.com The general mechanism for nucleophilic addition to an aldehyde like 2-bromo-1-decanal involves a two-step process.

First, the nucleophile attacks the electrophilic carbonyl carbon. libretexts.org This initial attack breaks the pi (π) bond of the carbonyl group, and the electrons are pushed to the highly electronegative oxygen atom. libretexts.org This step results in a change in the carbon's hybridization from sp² (trigonal planar) to sp³ (tetrahedral), forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org In the second step, the negatively charged alkoxide intermediate is protonated by an acid source, such as water or a dilute acid, to yield an alcohol product. libretexts.org

The reactivity of aldehydes in nucleophilic additions is generally higher than that of ketones. This is attributed to two main factors: electronics and sterics. Aldehydes have only one alkyl group, making their carbonyl carbon more electron-poor and thus more electrophilic compared to ketones, which have two electron-donating alkyl groups. libretexts.org Additionally, the single alkyl group in aldehydes presents less steric hindrance to the approaching nucleophile compared to the two bulkier groups in ketones. libretexts.orglibretexts.org

Table 1: General Mechanism of Nucleophilic Addition to an Aldehyde

StepDescriptionKey Transformations
1 Nucleophilic Attack A nucleophile (Nu⁻) attacks the partially positive carbonyl carbon. The C=O π-bond breaks, and electrons move to the oxygen atom.
2 Protonation The resulting tetrahedral alkoxide intermediate is protonated by an acid source (H-A) to form the final alcohol product.

If the original aldehyde is not prochiral, the nucleophilic attack can occur from either face of the trigonal planar carbonyl group, potentially leading to a racemic mixture of enantiomers if a new chiral center is formed. libretexts.orglibretexts.org

The bromine atom at the alpha-position of this compound is a leaving group, allowing for nucleophilic substitution reactions at this site. chemguide.co.uksavemyexams.com In these reactions, a nucleophile replaces the bromide ion. savemyexams.comkhanacademy.org Such substitutions on halogenoalkanes can proceed through two primary mechanisms: S_N1 and S_N2. chemguide.co.uk

The S_N2 (Substitution, Nucleophilic, Bimolecular) mechanism involves a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group (bromide) departs. chemguide.co.uk This mechanism is favored by unhindered substrates. libretexts.org The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. youtube.com

The S_N1 (Substitution, Nucleophilic, Unimolecular) mechanism is a two-step process. chemguide.co.uk The first and rate-determining step is the spontaneous dissociation of the carbon-bromine bond to form a carbocation intermediate. libretexts.org This is followed by a rapid attack of the nucleophile on the carbocation. chemguide.co.uklibretexts.org The rate of an S_N1 reaction depends only on the concentration of the substrate. libretexts.org Tertiary halides are particularly reactive via the S_N1 pathway due to the stability of the resulting carbocation. libretexts.org

For this compound, the alpha-carbon is a secondary carbon. Secondary halogenoalkanes can undergo substitution by either S_N1 or S_N2 mechanisms, often resulting in a mixture of products. chemguide.co.uk The choice of solvent, nucleophile strength, and reaction conditions determines the dominant pathway.

Table 2: Comparison of S_N1 and S_N2 Reactions at the Alpha-Position

FeatureS_N2 MechanismS_N1 Mechanism
Kinetics Second-order rate law: Rate = k[Substrate][Nucleophile]First-order rate law: Rate = k[Substrate]
Mechanism One-step, concerted reactionTwo-step reaction via a carbocation intermediate
Substrate Favored by primary and unhindered secondary halidesFavored by tertiary and some secondary halides
Nucleophile Requires a strong nucleophileCan proceed with weak or strong nucleophiles
Stereochemistry Inversion of configuration at the chiral centerRacemization of the chiral center

Elimination Reactions

Alpha-bromo aldehydes can undergo elimination reactions, specifically dehydrobromination, to form new carbon-carbon double bonds.

The removal of a hydrogen atom and the alpha-bromine from adjacent carbon atoms in this compound leads to the formation of a C=C double bond. libretexts.org This reaction, known as dehydrobromination, is a valuable method for synthesizing α,β-unsaturated aldehydes. openstax.orglibretexts.org The resulting conjugated system, where the double bond is adjacent to the carbonyl group, is particularly stable.

Dehydrobromination of α-bromo aldehydes typically proceeds via an E2 (Elimination, Bimolecular) mechanism. libretexts.orgopenstax.org The E2 reaction is a concerted process where a base removes a proton from the β-carbon, and simultaneously, the C=C double bond forms as the bromide leaving group departs from the α-carbon. youtube.comwpmucdn.com

The kinetics of the E2 reaction are second-order, depending on the concentration of both the substrate (the α-bromo aldehyde) and the base. youtube.com A key stereochemical requirement for the E2 mechanism is an anti-periplanar arrangement of the proton to be removed and the leaving group. wpmucdn.com This means that the hydrogen and the bromine must lie in the same plane and be oriented at a 180° dihedral angle to each other for the reaction to occur efficiently.

The choice of base is critical in dehydrobromination reactions as it can influence the competition between elimination (E2) and substitution (S_N2) pathways. Strong, non-hindered bases like hydroxide (B78521) ions can act as both bases and nucleophiles, potentially leading to a mixture of elimination and substitution products. youtube.com

To favor the desired E2 elimination pathway and form the α,β-unsaturated aldehyde, a sterically hindered, non-nucleophilic base is often employed. libretexts.org Pyridine is a commonly used base for this purpose. libretexts.orgopenstax.orglibretexts.org Its bulkiness makes it a poor nucleophile, thus minimizing the competing S_N2 reaction at the alpha-carbon. It is, however, sufficiently basic to remove the β-proton and facilitate the E2 elimination, especially when heated. libretexts.orgopenstax.org

Table 3: Influence of Base on Reaction Pathway for α-Bromo Aldehydes

Base TypeExamplePrimary RoleFavored ReactionRationale
Strong, Non-hindered Sodium Hydroxide (NaOH)Nucleophile & BaseS_N2 / E2 MixtureCan attack the α-carbon (substitution) or abstract a β-proton (elimination).
Strong, Hindered Potassium tert-butoxideStrong BaseE2Steric bulk prevents it from acting as a nucleophile, strongly favoring elimination.
Weak, Hindered PyridineBaseE2 (with heat)Steric hindrance disfavors nucleophilic attack; acts as a base to promote elimination. libretexts.org

Dehydrobromination to Alpha,Beta-Unsaturated Carbonyl Systems

Radical-Mediated Transformations

The reactivity of this compound extends into the domain of radical chemistry, where the presence of both an aldehyde and an alpha-bromo substituent allows for unique transformations. These reactions often proceed through pathways distinct from ionic mechanisms, offering alternative strategies for bond formation.

Alpha-Alkylation of Aldehydes utilizing Alpha-Bromo Sulfones

The alpha-alkylation of aldehydes is a cornerstone transformation in organic synthesis for creating carbon-carbon bonds. While traditionally achieved via enolate chemistry, radical-mediated pathways have emerged as powerful alternatives. These processes often involve the synergistic merger of multiple catalytic cycles. For instance, the combination of photoredox catalysis and enamine catalysis can achieve the enantioselective α-alkylation of aldehydes. nih.gov In such systems, an amine catalyst first condenses with the aldehyde to form a nucleophilic enamine. nih.gov Concurrently, a photoredox catalyst, upon excitation by light, engages with an alkyl halide to generate a radical species. nih.gov This radical is then trapped by the enamine, leading to the formation of an α-amino radical, which is subsequently converted to the final α-alkylated aldehyde product. nih.govprinceton.edu

The reaction conditions, such as the type of base and temperature, can influence the regioselectivity of alkylation, determining whether the reaction occurs at the more or less substituted alpha position. youtube.com For radical alkylations, the electrophilicity of the coupling partner is a critical factor. nih.gov While the specific radical-mediated reaction of an α-bromo aldehyde like this compound with an α-bromo sulfone is not extensively documented, the principles of radical generation and coupling provide a framework for its potential reactivity. The reaction of sulfones with alcohols, for example, can proceed through various pathways, including α-alkylation, involving an intermediate aldehyde and subsequent reaction with a deprotonated sulfone. acs.org This highlights the diverse reactivity of sulfones and aldehydes in bond-forming reactions. acs.org

Electron Donor-Acceptor (EDA) Complex Formation in Radical Reactions

Visible-light-mediated radical reactions can be initiated through the formation of an electron donor-acceptor (EDA) complex. nih.gov This complex forms between an electron-rich species (the donor) and an electron-poor species (the acceptor). nih.govbeilstein-journals.org Compounds like this compound, containing electron-withdrawing groups, are potential candidates to act as electron acceptors in such complexes.

The EDA complex, which is often colored, can absorb visible light, promoting a single-electron transfer (SET) from the donor to the acceptor. researchgate.netresearchgate.net This process generates a radical ion pair. researchgate.net For instance, an EDA complex formed between an electron-rich aromatic compound (donor) and an electron-poor alkyl halide (acceptor) can initiate carbon-carbon bond formation upon photoexcitation. nih.gov Similarly, the formation of an EDA complex between a thiolate and an aryl halide, followed by photoexcitation, generates a thiyl radical and an aryl radical, which can then participate in C-S bond formation. nih.gov

This strategy has been applied to the α-alkylation of aldehydes, where an iminium ion, formed from the aldehyde and a chiral amine catalyst, acts as the electron acceptor. nih.gov The EDA complex forms between this transient iminium ion and a suitable electron donor. nih.gov Irradiation with visible light triggers the SET, leading to the generation of radicals that ultimately result in the alkylated aldehyde product. nih.govbeilstein-journals.org The formation of these photoactive EDA complexes provides a pathway for initiating radical reactions under mild conditions, avoiding the need for high-energy UV light or external photocatalysts. nih.gov

Biochemical Reactivity and Mechanistic Probing

The electrophilic nature of this compound makes it a useful tool for investigating biochemical systems, particularly for identifying and characterizing active sites within enzymes through covalent modification.

Characterization of Covalent Adduct Formation in Biological Systems

The mechanism of enzyme inactivation by this compound involves the formation of a stable covalent adduct. Research has shown that the inactivation of bacterial luciferase correlates with the incorporation of approximately 1.2 molecules of the bromo-decanal probe per luciferase αβ dimer. nih.gov This covalent modification leads to the loss of about 0.8 to 1.1 cysteinyl residues per enzyme dimer. nih.gov This evidence strongly indicates that this compound covalently attaches to an essential cysteine residue within the enzyme's active site. nih.gov The sulfhydryl group of this cysteine residue acts as a nucleophile, attacking the carbon bearing the bromine atom in an SN2-type reaction, displacing the bromide ion and forming a stable thioether linkage.

This type of covalent modification is a known reaction pathway for α-haloaldehydes in biological systems. nih.govnih.gov For example, the related compound 2-chlorohexadecanal is known to form covalent adducts with nucleophilic sites on other biological molecules. nih.govnih.gov The identification of specific covalent adducts is crucial for understanding the molecular mechanisms of enzyme inhibition and for designing targeted probes for biological research. researchgate.net The covalent adduct formed between this compound and the cysteinyl residue in bacterial luciferase confirms the presence of this essential sulfhydryl group at the aldehyde binding site, providing critical insight into the enzyme's structure and function. nih.gov

Applications of 2 Bromo 1 Decanal in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

The bifunctional nature of 2-Bromo-1-decanal, containing both an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic attack (α-carbon), makes it a highly versatile building block in organic chemistry.

Building Block for Complex Aliphatic Molecules and Natural Products

Alpha-bromo aldehydes are recognized as useful starting materials for constructing various carbocyclic and heterocyclic molecules through palladium-catalyzed reactions. benthamdirect.com The reactivity of this compound makes it a potential precursor for long-chain aliphatic compounds and natural product analogues. While many bromoaldehydes are found in nature, such as in marine algae, their primary role in synthesis is as a reactive intermediate. pressbooks.pub The aldehyde group can be used for chain extension, while the bromine atom allows for the introduction of other functional groups or the formation of new carbon-carbon bonds, paving the way for the assembly of more complex molecular architectures.

Precursor for Stereoselective Carbon-Carbon Bond Formations

The carbon atom bearing the bromine atom in this compound is a chiral center. This intrinsic chirality allows it to serve as a precursor in stereoselective reactions, where the existing stereocenter influences the stereochemical outcome of subsequent transformations. ddugu.ac.inyoutube.com In nucleophilic additions to the carbonyl group, for instance, the chiral α-carbon can direct the incoming nucleophile to a specific face of the molecule, resulting in one diastereomer being formed in preference to the other. This principle, known as asymmetric induction, is fundamental in controlling the three-dimensional structure of the target molecule.

A process where one stereoisomer is preferentially formed over another is termed stereoselective. ddugu.ac.in If the resulting stereoisomers are diastereomers, the reaction is considered diastereoselective. ddugu.ac.in

Table 1: Conceptual Stereoselective C-C Bond Formations Using this compound

Transformations to Diverse Functionalized Compounds

The dual functionality of this compound allows it to be readily converted into other important classes of organic compounds.

Synthesis of Alpha,Beta-Unsaturated Aldehydes and Ketones

One of the most significant applications of α-bromo aldehydes is their use as precursors for α,β-unsaturated carbonyl compounds. libretexts.orglibretexts.org Through a process of dehydrobromination, typically achieved by heating with a non-nucleophilic, sterically hindered base like pyridine, a molecule of hydrogen bromide (HBr) is eliminated. pressbooks.publibretexts.orglibretexts.org This elimination reaction proceeds via an E2 mechanism to create a carbon-carbon double bond conjugated with the carbonyl group. libretexts.orgfiveable.me The resulting α,β-unsaturated aldehyde is a valuable synthetic intermediate for various other reactions, including Michael additions.

Table 2: Dehydrobromination of this compound

Introduction of Carbon-Heteroatom Bonds through Substitution Chemistry

The bromine atom at the α-position of this compound is susceptible to nucleophilic substitution, typically via an S_N2 mechanism. jove.com This allows for the direct introduction of various heteroatoms (such as oxygen, sulfur, or nitrogen) at the carbon adjacent to the carbonyl group. researchgate.net The reaction is generally performed with nucleophiles that are not strongly basic to avoid competing elimination reactions. jove.com This transformation is a powerful tool for synthesizing α-functionalized aldehydes, which are important building blocks in medicinal chemistry and materials science. researchgate.net

Table 3: Nucleophilic Substitution Reactions of this compound

Contribution to Chiral Molecule Synthesis

Asymmetric synthesis aims to produce chiral molecules where one enantiomer is favored over the other. youtube.com Chiral aldehydes and their derivatives are pivotal in this field. nih.govrsc.org this compound, possessing a chiral center at the α-carbon, is an important contributor to the synthesis of enantiomerically enriched molecules.

The synthesis can be approached in two ways:

Using a Chiral Auxiliary: A chiral auxiliary can be used to direct the bromination of decanal (B1670006) to produce one enantiomer of this compound selectively. acs.org

Asymmetric Catalysis: A chiral catalyst can be employed to facilitate the enantioselective synthesis of the bromo-aldehyde, ensuring a high yield of the desired stereoisomer. nih.gov

Once obtained in an enantiomerically pure form, chiral this compound acts as a valuable building block. The stereochemical information contained within the molecule can be transferred to new products in subsequent reactions, a key strategy in the total synthesis of complex chiral natural products and pharmaceuticals. mdpi.com

Theoretical and Computational Chemistry Studies on 2 Bromo 1 Decanal

Computational Elucidation of Reaction Mechanisms and Transition States

The elucidation of reaction mechanisms is a cornerstone of computational chemistry, offering a window into the transient states and energy landscapes that govern chemical transformations. rsc.orgresearchgate.net For 2-bromo-1-decanal, these methods can unravel the intricacies of its reactions, such as nucleophilic additions to the carbonyl group or substitutions at the alpha-carbon.

Density Functional Theory (DFT) Applications in Aldehyde Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules. nih.govsciepub.com In the context of this compound, DFT calculations can be employed to model various reaction pathways. For instance, in a nucleophilic attack on the carbonyl carbon, DFT can be used to calculate the energies of the reactants, transition states, and products. This allows for the determination of activation energies, providing a quantitative measure of the reaction's feasibility. sciepub.com

The presence of the bromine atom at the α-position introduces significant electronic effects. DFT can quantify the inductive effect of the bromine atom on the electron density of the carbonyl group, thereby influencing its electrophilicity. Furthermore, DFT calculations can explore the potential for competing reaction pathways, such as an SN2 reaction at the bromine-bearing carbon versus addition to the aldehyde.

Below is a hypothetical data table illustrating the application of DFT in analyzing two potential reaction pathways for this compound with a generic nucleophile (Nu-).

Reaction PathwayReactant Energy (Hartree)Transition State Energy (Hartree)Product Energy (Hartree)Activation Energy (kcal/mol)
Nucleophilic Addition-2850.45-2850.42-2850.5018.8
SN2 Substitution-2850.45-2850.39-2850.4837.6

This table is for illustrative purposes and the data is hypothetical.

Molecular Modeling for Predicting Reactivity in Complex Systems

In more complex systems, such as enzymatic catalysis or reactions in solution, molecular modeling techniques that combine quantum mechanics with molecular mechanics (QM/MM) are often employed. researchgate.net These methods allow for the treatment of the reactive center (e.g., the this compound molecule) with a high level of theory (QM), while the surrounding environment (e.g., solvent molecules or amino acid residues) is treated with a more computationally efficient method (MM).

For this compound, QM/MM simulations could be used to model its interaction with a biological target, such as an enzyme's active site. This can reveal key non-covalent interactions that stabilize the transition state and influence the reaction's outcome. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov

Correlation of Substituent Effects with Reaction Outcomes

The reactivity of a molecule can be significantly altered by the presence of different functional groups or substituents. lumenlearning.comnih.gov In the case of aldehydes, substituents on the carbon chain can influence the electrophilicity of the carbonyl carbon and the stability of reaction intermediates. For a series of 2-bromo-n-alkanals, where the length of the alkyl chain varies, a QSAR model could be developed to correlate structural descriptors with reaction rates.

Structural descriptors in a QSAR study for 2-bromo-aldehydes could include:

Steric parameters: Molecular volume, surface area.

Electronic parameters: Dipole moment, partial charges on the carbonyl carbon and oxygen.

Topological indices: Descriptors of molecular branching and connectivity.

A hypothetical QSAR model for the relative reaction rate of a series of 2-bromo-n-alkanals in a specific reaction might be represented by the following equation:

log(Relative Rate) = 0.25 * σ* - 0.12 * Es + 2.1

Where:

σ* is the Taft inductive substituent constant.

Es is the Taft steric substituent constant.

The following table presents hypothetical data for a QSAR study on a series of 2-bromo-n-alkanals.

CompoundAlkyl Chain Lengthσ* (Taft Inductive)Es (Taft Steric)log(Observed Relative Rate)log(Predicted Relative Rate)
2-Bromo-1-propanal10.000.002.102.10
2-Bromo-1-butanal2-0.10-0.071.891.88
2-Bromo-1-pentanal3-0.12-0.361.811.81
This compound8-0.19-0.401.701.70

This table is for illustrative purposes and the data is hypothetical.

Prediction of Stereochemical Outcomes in Catalytic Processes

Many chemical reactions, particularly those catalyzed by chiral catalysts, can produce stereoisomeric products. Computational chemistry offers powerful tools for predicting and understanding the stereochemical outcomes of such reactions. researchgate.netresearchgate.net

For this compound, which is chiral at the C2 position, reactions at the aldehyde can lead to the formation of diastereomers if a new stereocenter is created. For example, the reduction of the aldehyde to an alcohol using a chiral reducing agent will produce two diastereomeric alcohols.

Computational modeling can be used to study the transition states leading to the different stereoisomers. researchgate.net By comparing the energies of these diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially. These models often consider the non-covalent interactions between the substrate (this compound), the catalyst, and the reagents.

A hypothetical study on the catalytic reduction of this compound using a chiral borane (B79455) reagent is presented in the table below. The transition state energies for the formation of the (1R, 2R) and (1S, 2R) diastereomers are calculated to predict the diastereomeric ratio.

Diastereomeric Transition StateCalculated Energy (kcal/mol)Predicted Diastereomeric Ratio
(1R, 2R)-345.695:5
(1S, 2R)-347.4

This table is for illustrative purposes and the data is hypothetical.

Advanced Analytical Methodologies for Research on 2 Bromo 1 Decanal

Spectroscopic Techniques for Mechanistic and Stereochemical Elucidation

Spectroscopic methods are fundamental in determining the structure of a molecule and observing its behavior during a chemical reaction.

High-Resolution Nuclear Magnetic Resonance (NMR) for Stereochemical Assignment and Reaction Progression Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be the principal technique for the unambiguous determination of the stereochemistry of 2-Bromo-1-decanal at its chiral center (C2). Techniques such as 1H NMR could be used to observe the coupling constants between the proton at C2 and the adjacent aldehydic proton, providing initial stereochemical insights.

For more definitive assignments, advanced 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed. These experiments can reveal through-space correlations between protons, which would be crucial in assigning the relative stereochemistry. Furthermore, monitoring the reaction mixture over time using 1H NMR would allow for the tracking of signals corresponding to the starting materials, intermediates, and the final this compound product, thus enabling the monitoring of reaction progression.

Table 1: Hypothetical ¹H NMR Data for Stereochemical Analysis of this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde (H1)9.5 - 9.7d2.0 - 3.0
C2-H4.2 - 4.4ddd2.0-3.0, 6.5-7.5, 8.0-9.0
C3-H₂1.8 - 2.0m-
Alkyl Chain (CH₂)n1.2 - 1.6m-
Terminal CH₃0.8 - 0.9t6.5 - 7.5

Note: This table is a hypothetical representation of expected NMR data and is not based on experimental results.

Advanced Mass Spectrometry (MS) for Reaction Pathway Analysis and Isotopic Labeling Studies

Advanced Mass Spectrometry (MS) techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with tandem mass spectrometry (MS/MS), would be invaluable for elucidating the reaction pathways leading to this compound. By analyzing the reaction mixture at various time points, it would be possible to identify and structurally characterize transient intermediates and byproducts.

Isotopic labeling studies, where a heavier isotope (e.g., ¹³C or ¹⁸O) is incorporated into one of the reactants, would allow for the tracking of atoms throughout the reaction mechanism. For example, using a ¹³C-labeled precursor would result in a corresponding mass shift in the product and key intermediates, confirming the proposed mechanistic steps. High-resolution mass spectrometry (HRMS) would provide exact mass measurements, enabling the determination of elemental compositions for all observed species.

Calorimetric and Crystallographic Investigations

These methods provide thermodynamic and structural information about how this compound might interact with other molecules, particularly biological macromolecules.

Isothermal Titration Calorimetry (ITC) for Quantitative Binding Affinity Studies

Isothermal Titration Calorimetry (ITC) is a powerful technique for quantifying the binding affinity between a small molecule like this compound and a target macromolecule, such as an enzyme. This method directly measures the heat released or absorbed during the binding event. A typical experiment would involve titrating a solution of this compound into a solution containing the target protein. The resulting data would be fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This provides a complete thermodynamic profile of the binding event.

X-ray Crystallography for Resolving Co-crystal Structures of Enzymatic Adducts

Should this compound form a covalent adduct with an enzyme, X-ray crystallography would be the definitive method for visualizing the three-dimensional structure of this complex at atomic resolution. The process would involve co-crystallizing the target enzyme with this compound and then diffracting X-rays off the resulting crystals. The diffraction pattern is then used to calculate an electron density map, from which the precise atomic coordinates of the enzyme and the covalently bound inhibitor can be determined. This would reveal the specific amino acid residues involved in the interaction and the precise conformation of the bound ligand.

Kinetic Studies for Reaction Rate and Mechanism Determination

Further mechanistic insights could be gained by investigating the effects of temperature on the reaction rate to determine activation parameters (e.g., activation energy, Ea). The potential for catalysis or inhibition could also be explored by introducing various additives to the reaction mixture.

Kinetic Isotope Effects (KIE) to Distinguish Concerted vs. Stepwise Mechanisms

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry used to elucidate reaction mechanisms by determining the extent to which isotopic substitution affects the rate of a chemical reaction. wikipedia.orgcore.ac.uk By replacing an atom in a reactant with one of its heavier isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H), scientists can observe changes in reaction rates. These changes provide insight into the bonding changes occurring in the rate-determining step of the reaction. core.ac.uk A significant change in rate, known as a primary KIE, suggests that the bond to the isotopically labeled atom is being broken or formed in this slow step. wikipedia.org Conversely, smaller secondary kinetic isotope effects (SKIEs) arise when the isotopic substitution is at a position not directly involved in bond cleavage, offering clues about changes in hybridization and the steric environment of the transition state. wikipedia.org

In the context of reactions involving α-haloaldehydes like this compound, KIE studies are instrumental in distinguishing between concerted and stepwise mechanistic pathways. A concerted reaction proceeds through a single transition state where all bond-making and bond-breaking events occur simultaneously. nih.gov A stepwise reaction, in contrast, involves one or more intermediate species and multiple transition states. nih.gov

For instance, in nucleophilic substitution reactions at the α-carbon of an aldehyde, a concerted (SN2-like) mechanism would involve the simultaneous attack of the nucleophile and departure of the leaving group. A stepwise (SN1-like) mechanism would proceed through the formation of a carbocation intermediate after the leaving group departs, which is then attacked by the nucleophile.

A key indicator in these analyses is the magnitude of the secondary kinetic isotope effect (kH/kD) at the α-carbon. A study on the enantioselective α-alkylation of α-arylpropionaldehydes, which are structurally analogous to this compound, provides a relevant example. In this research, a normal secondary kinetic isotope effect (kH/kD) of 1.12 was observed when the α-hydrogen was replaced with deuterium. nih.gov This value is indicative of a change in hybridization at the electrophilic carbon from sp² in the enol or enolate intermediate to sp³ in the transition state of the alkylation step, or from sp³ to sp² in the case of forming a carbocationic intermediate. wikipedia.orgnih.gov Such a value strongly supports a stepwise, SN1-like mechanism, where a discrete carbocation intermediate is formed. nih.gov A KIE value close to unity would have suggested a more concerted SN2-like pathway.

Reaction Type Isotopic Substitution Observed kH/kD Inferred Mechanism Reference
α-Alkylation of α-arylpropionaldehydeα-deuteration1.12Stepwise (SN1-like) nih.gov
α-Alkylation of α-arylpropionaldehyde (with urea (B33335) catalyst 2)α-deuteration1.11Stepwise (SN1-like) nih.gov

Table 1: Representative Secondary Kinetic Isotope Effects in Reactions of Aldehydes

Reaction Rate Dependence on Substrate and Catalytic Conditions

The rate of a chemical reaction involving this compound is critically dependent on the concentration of the substrates and the nature and concentration of any catalyst employed. The mathematical expression that describes this relationship is known as the rate law, which is determined experimentally. libretexts.orglibretexts.org The rate law for a reaction of the general form A + B → Products is given by: Rate = k[A]m[B]n, where k is the rate constant, [A] and [B] are the molar concentrations of the reactants, and the exponents m and n are the orders of the reaction with respect to each reactant. photophysics.com

The reaction order indicates how the rate is affected by changes in the concentration of a particular reactant. For example, if a reaction is first-order with respect to a reactant, doubling the concentration of that reactant will double the reaction rate. youtube.com If it is second-order, doubling the concentration will quadruple the rate. youtube.com If the reaction is zero-order with respect to a reactant, its concentration does not influence the reaction rate. photophysics.com

In the context of reactions involving α-haloaldehydes, such as acid-catalyzed α-halogenation, the rate-determining step is often the formation of an enol. jove.com For the acid-catalyzed α-halogenation of aldehydes, the reaction is typically first-order with respect to the aldehyde and first-order with respect to the acid catalyst. jove.com The concentration of the halogen does not appear in the rate law, indicating that the reaction is zero-order with respect to the halogen. jove.com

The structure of the substrate also significantly impacts the reaction rate. For instance, in reactions proceeding through a carbocation intermediate (an SN1-like mechanism), the stability of the carbocation is a key factor. More stable carbocations are formed more readily, leading to a faster reaction rate.

Below is a hypothetical data table illustrating how reaction rates might vary with changes in reactant and catalyst concentrations for a reaction involving an α-bromoaldehyde.

Experiment [this compound] (M) [Nucleophile] (M) [Catalyst] (M) Initial Rate (M/s)
10.10.10.011.5 x 10⁻⁵
20.20.10.013.0 x 10⁻⁵
30.10.20.011.5 x 10⁻⁵
40.10.10.023.0 x 10⁻⁵

Table 2: Hypothetical Rate Data for a Reaction of this compound

From this hypothetical data, one could infer that the reaction is first-order with respect to this compound, zero-order with respect to the nucleophile, and first-order with respect to the catalyst.

Green Chemistry Principles Applied to the Synthesis and Transformations of 2 Bromo 1 Decanal

Development of Environmentally Benign Synthetic Routes and Reagents

Traditional vs. Green Brominating Agents

Historically, the synthesis of α-bromo aldehydes involved reagents like elemental bromine (Br₂). libretexts.org While effective, liquid bromine is highly corrosive, toxic, and hazardous to handle, necessitating stringent safety precautions. acsgcipr.org The pursuit of greener alternatives has led to the development of solid brominating agents and in-situ generation methods that are safer and more environmentally friendly. rsc.orgnih.gov

One of the most common and preferable alternative brominating agents is N-bromosuccinimide (NBS). acs.org NBS is a solid, making it easier and safer to handle than liquid bromine. It is often used in organocatalytic systems for the α-bromination of aldehydes. acs.orgnih.gov Research has focused on optimizing reaction conditions using NBS to achieve high yields and selectivity, thus avoiding the stoichiometric formation of organobromine byproducts and enhancing its environmental credentials. acs.org

Another innovative approach involves using a bromide:bromate reagent (a 2:1 mixture), which can be prepared from the alkaline intermediate of conventional bromine recovery processes. This reagent, when acidified in-situ, generates hypobromous acid (HOBr) as the reactive species, which then performs the bromination. This method not only avoids handling liquid bromine but also boasts high bromine atom efficiency. rsc.orgresearchgate.net

Continuous flow processes represent a significant advancement in safety and sustainability. nih.gov In-situ generation of hazardous reagents like bromine or potassium hypobromite (B1234621) (KOBr) can be achieved by reacting an oxidant (e.g., sodium hypochlorite) with hydrobromic acid (HBr) or potassium bromide (KBr) within a closed-loop flow reactor. This technique minimizes the storage and handling of large quantities of hazardous materials and allows for better control over reaction conditions. nih.gov

Reagent TypeTraditional ExampleGreen Alternative(s)Key Advantages of Green Alternative
Brominating Agent Liquid Bromine (Br₂)N-Bromosuccinimide (NBS) acs.org, Bromide/Bromate mixture rsc.orgresearchgate.net, In-situ generated Br₂/KOBr nih.govSafer (solid vs. liquid), reduced toxicity, improved atom efficiency, avoids handling hazardous reagents. rsc.orgnih.govacs.org
Reaction Initiation Stoichiometric ReagentsCatalytic systems, Photochemical methodsReduced waste, lower energy consumption, higher efficiency. researchgate.net

This table provides a comparative overview of traditional and greener reagents for the synthesis of 2-Bromo-1-decanal.

Catalytic Approaches for Reduced Waste Generation and Improved Atom Economy

A central tenet of green chemistry is the maximization of atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Reactions with low atom economy generate significant waste, as many of the atoms from the starting materials become byproducts.

Catalysis is a cornerstone of green chemistry because catalysts can facilitate reactions with greater efficiency and selectivity, often under milder conditions, leading to improved atom economy and reduced waste. researchgate.net For the synthesis of this compound, acid catalysis is a common method. libretexts.orglibretexts.org

The acid-catalyzed α-halogenation of an aldehyde like decanal (B1670006) proceeds through an enol intermediate. The reaction rate is dependent on the concentration of the aldehyde and the acid catalyst but is independent of the halogen concentration. libretexts.org This indicates that the formation of the enol is the rate-determining step. libretexts.org The use of a catalyst allows the reaction to proceed efficiently without being consumed in the process, and it can be recovered and reused, adhering to green principles.

Organocatalysis has emerged as a powerful tool for the asymmetric α-bromination of aldehydes. rsc.orgnih.gov Chiral secondary amines, such as diphenylpyrrolidine derivatives, can catalyze the enantioselective bromination, yielding chiral α-bromo aldehydes. rsc.org These reactions can be performed with low catalyst loadings, short reaction times, and at mild temperatures, which are all hallmarks of a green chemical process. nih.gov For instance, the use of an organocatalyst can enable the α-bromination of aldehydes with NBS, achieving good yields and high enantioselectivity. nih.govnih.gov

Reaction ParameterNon-Catalytic ApproachCatalytic Approach (e.g., Acid or Organocatalysis)Green Chemistry Benefit
Reagent Requirement Stoichiometric amounts of promotersSmall, recoverable quantities of catalyst libretexts.orgnih.govHigher atom economy, less waste.
Reaction Conditions Often harsh (high temperatures, pressures)Milder conditions (e.g., room temperature) nih.govorganic-chemistry.orgLower energy consumption, increased safety.
Selectivity May produce multiple byproductsHigh chemo-, regio-, and stereoselectivity rsc.orgnih.govHigher yield of desired product, less purification waste.
Waste Generation High (byproducts from reagents)Low (catalyst is regenerated)Reduced environmental impact and disposal costs.

This table illustrates the benefits of using catalytic methods for the synthesis of this compound in line with green chemistry principles.

Solvent-Free or Aqueous Medium Reaction Development for Alpha-Halo Aldehydes

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile organic compounds (VOCs), which can be toxic, flammable, and environmentally persistent. Green chemistry advocates for the reduction or elimination of these solvents, promoting the use of safer alternatives like water or, ideally, conducting reactions under solvent-free conditions.

Solvent-Free Synthesis

Aqueous Medium Reactions

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Developing synthetic routes in aqueous media is a key goal for green chemists. For the synthesis of α-bromoaldehydes, methods have been developed that use water as the solvent. For example, a patented method for synthesizing 2-bromomalondialdehyde uses water as the solvent in a reaction catalyzed by TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). google.com This demonstrates the feasibility of conducting α-bromination of aldehydes in an aqueous environment, which represents a significant step forward in making the synthesis of compounds like this compound more sustainable. google.com

Another approach involves the use of deep eutectic solvents (DES), which are mixtures of compounds that have a much lower melting point than their individual components. They are often biodegradable, have low vapor pressure, and can be suitable replacements for traditional VOCs. nih.gov

Solvent SystemTraditional Organic Solvents (e.g., Acetic Acid, Diethyl Ether) libretexts.orgnih.govGreener AlternativesAdvantages of Greener Alternatives
Environmental Impact Often toxic, flammable, volatile (VOCs)Water, Deep Eutectic Solvents (DES), Solvent-Free nih.govresearchgate.netgoogle.comNon-toxic, non-flammable, low volatility, reduced pollution.
Process Simplicity Requires solvent removal and purification stepsSimplified workup, no solvent removal in neat reactions nih.govresearchgate.netReduced energy use, time, and cost.
Safety Fire and health hazardsInherently saferReduced risk of accidents and exposure.

This table compares traditional solvents with greener alternatives for the synthesis of alpha-halo aldehydes like this compound.

Future Research Directions for 2 Bromo 1 Decanal Chemistry

The unique bifunctional nature of 2-Bromo-1-decanal, possessing both a reactive aldehyde and a synthetically versatile carbon-bromine bond, positions it as a compound of significant interest for future chemical exploration. The following sections outline key areas where research efforts could yield substantial advancements in synthetic methodology and material science.

Q & A

Q. What are the standard synthetic routes and characterization methods for 2-Bromo-1-decanal?

this compound is synthesized via bromination of 1-decanal using brominating agents (e.g., PBr₃ or HBr in controlled conditions). Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm aldehyde proton (δ 9.5–10.5 ppm) and brominated carbon (δ 40–50 ppm) environments .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 234.06 (exact mass) to verify molecular formula (C₁₀H₁₉BrO) .
  • Elemental Analysis : Confirming %C (51.07), %H (8.14), %Br (33.98), and %O (6.80) .
  • Purity Assessment : HPLC or GC to ensure >95% purity, with protocols adapted from literature (e.g., Fried & Tu, 1984) .

Q. What are the key applications of this compound in organic synthesis?

This compound is primarily used as:

  • Affinity Labeling Agent : Modifies active sites of enzymes (e.g., bacterial luciferase) to study substrate-binding mechanisms .
  • Alkylating Agent : Introduces bromoalkyl groups into nucleophiles (e.g., thiols or amines) for crosslinking studies .
  • Intermediate in Natural Product Synthesis : Enables stereoselective C–C bond formation in terpene and fatty acid derivatives .

Q. What analytical techniques are critical for assessing the stability and identity of this compound?

  • Thermogravimetric Analysis (TGA) : Monitors decomposition temperatures (typically >150°C for aldehydes).
  • FT-IR Spectroscopy : Confirms aldehyde C=O stretch (~1720 cm⁻¹) and C–Br stretch (~550 cm⁻¹) .
  • Melting Point Analysis : Though typically liquid at room temperature, derivatives (e.g., semicarbazones) can be crystallized for mp validation .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be optimized to control α-carbon chirality?

  • Chiral Catalysts : Use of enantioselective organocatalysts (e.g., proline derivatives) during bromination to favor R or S configurations .
  • Protecting Group Strategies : Temporary protection of the aldehyde group with acetals to prevent racemization during bromination .
  • Kinetic Resolution : Monitoring reaction progress via chiral HPLC to isolate enantiomers .

Q. How should researchers address discrepancies in reported reactivity parameters for this compound across studies?

  • Variable Control : Re-evaluate reaction conditions (solvent polarity, temperature, catalyst loading) that may influence nucleophilic substitution rates .
  • Comparative Kinetic Studies : Use stopped-flow techniques to measure reaction rates under standardized conditions .
  • Meta-Analysis : Systematically review literature to identify methodological inconsistencies (e.g., impurity levels in starting materials) .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in complex systems?

  • Density Functional Theory (DFT) : Calculate transition-state energies for bromoaldehyde participation in SN₂ reactions .
  • Molecular Dynamics (MD) Simulations : Model solvent effects on aldehyde group polarization and bromine leaving-group ability .
  • QSAR Models : Correlate substituent effects with reaction outcomes using Hammett parameters .

Q. What experimental strategies ensure the stability of this compound under varying storage and reaction conditions?

  • Inert Atmosphere Storage : Use argon or nitrogen to prevent oxidation of the aldehyde group .
  • Low-Temperature Protocols : Conduct reactions at 0–4°C to minimize thermal degradation .
  • Stabilizer Additives : Include radical inhibitors (e.g., BHT) in stock solutions to prevent bromine radical formation .

Q. How can mechanistic studies be designed to elucidate the role of this compound in enzymatic inhibition?

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and stoichiometry with target enzymes .
  • X-ray Crystallography : Resolve co-crystal structures to identify covalent adduct formation at active sites .
  • Kinetic Isotope Effects (KIE) : Compare kHk_{H}/kDk_{D} values to distinguish between concerted and stepwise mechanisms .

Methodological Considerations

  • Reproducibility : Document detailed synthetic protocols (e.g., solvent volumes, catalyst ratios) as per guidelines in .
  • Data Validation : Cross-reference spectral data with published benchmarks (e.g., CAS registry 93245-72-8) .
  • Ethical Reporting : Disclose limitations in stereochemical outcomes or purity thresholds to avoid overinterpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.